4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro-
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Overview
Description
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a dihydropyridinone ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Claisen–Schmidt condensation followed by Michael addition, which is used to form chalcone derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, which forms carbon–carbon bonds using palladium catalysts and organoboron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism by which 4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its bromine moiety enhances its reactivity, allowing it to form stable complexes with metal ions and other molecules. The pyridinone ring contributes to its stability and bioactivity, enabling it to modulate calcium channels and other biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- can be compared with other similar compounds, such as:
2-(2-Bromophenyl)pyrrolidine: This compound also contains a bromine atom attached to a phenyl group but has a pyrrolidine ring instead of a pyridinone ring.
2-(2-Bromophenyl)-1H-indole: This compound features a bromine atom attached to a phenyl group and an indole ring, which provides different reactivity and bioactivity compared to the pyridinone ring.
4-Bromophenylacetic acid: This compound has a bromine atom attached to a phenyl group and an acetic acid moiety, offering different chemical properties and applications.
The uniqueness of 4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- lies in its specific combination of a bromophenyl group and a dihydropyridinone ring, which imparts distinct reactivity and bioactivity compared to other similar compounds.
Properties
CAS No. |
827622-86-6 |
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Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C11H10BrNO/c12-10-4-2-1-3-9(10)11-7-8(14)5-6-13-11/h1-6,11,13H,7H2 |
InChI Key |
XJZTXPHCWPHOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC=CC1=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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